1-(1-Methylpyrazol-4-yl)ethanol

Lipophilicity LogP Drug-likeness

1-(1-Methylpyrazol-4-yl)ethanol is a C-4 substituted N-methylpyrazole bearing a secondary alcohol side‑chain. It is a liquid at ambient temperature with a molecular formula C₆H₁₀N₂O, a molecular weight of 126.16 g·mol⁻¹, and a typical commercial purity of 95 %.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 40534-33-6
Cat. No. B1321454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpyrazol-4-yl)ethanol
CAS40534-33-6
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=C1)C)O
InChIInChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3
InChIKeyNNJMHJRBXQSTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylpyrazol-4-yl)ethanol (CAS 40534-33-6) – Physicochemical Identity and Regulatory-Ready Procurement Profile


1-(1-Methylpyrazol-4-yl)ethanol is a C-4 substituted N-methylpyrazole bearing a secondary alcohol side‑chain. It is a liquid at ambient temperature with a molecular formula C₆H₁₀N₂O, a molecular weight of 126.16 g·mol⁻¹, and a typical commercial purity of 95 % . The compound possesses one hydrogen‑bond donor, two hydrogen‑bond acceptors, a single rotatable bond, and a topological polar surface area of 38.1 Ų, placing it within Lipinski’s rule‑of‑five space for CNS‑drug‑like properties . Its predicted boiling point is 236.5 °C at 760 mmHg, density is 1.133 g·cm⁻³, and refractive index is 1.543 . The compound is classified as a warning‑level irritant (H315, H319, H335) under GHS and should be stored at ambient temperature .

Chiral secondary alcohol building block
Liquid reagent for solution-phase synthesis
Published intermediate in PRC2 inhibitor chemistry

Why Generic “Pyrazole‑Ethanol” Substitution Fails for 1-(1-Methylpyrazol-4-yl)ethanol – The Regioisomer and Chemotype Problem


Although several pyrazole‑ethanol isomers share the same molecular formula (C₆H₁₀N₂O) and are sometimes grouped under the same procurement catalogue heading “pyrazole‑ethanol,” they are not functionally interchangeable. Shifting the hydroxyethyl group from the 1‑position to the 2‑position on the pyrazole ring (i.e., going from a secondary to a primary alcohol) alters lipophilicity, hydrogen‑bonding geometry, and reactivity with common derivatisation reagents. Likewise, moving the substitution from the 4‑ to the 3‑position of the pyrazole ring changes the acid‑base character of the alcohol proton and the electronic environment of the heterocycle. These structural variables translate into measurable differences in LogP, pKa, boiling point, density, and the ability to serve as a chiral building block. The quantitative evidence below demonstrates that even closely related isomers cannot be assumed to behave identically in a synthetic sequence, a biological assay, or a formulated product.

Target: 1-(1-Methylpyrazol-4-yl)ethanol
vs. 2-position isomer
Primary alcohol; different LogP and no chiral center may alter reactivity and stereochemical control
Target: 1-(1-Methylpyrazol-4-yl)ethanol
vs. 3-position isomer
Different pKa may shift deprotonation equilibria and hydrogen-bonding behavior

1-(1-Methylpyrazol-4-yl)ethanol – Head‑to‑Head Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Divergence: 1‑(4‑pyrazolyl)ethanol vs. 2‑(4‑pyrazolyl)ethanol

The 1‑substituted isomer (target compound) is substantially more lipophilic than its 2‑substituted regioisomer. According to experimentally derived LogP data, 1-(1-methylpyrazol-4-yl)ethanol exhibits a LogP of 0.473, whereas 2-(1-methylpyrazol-4-yl)ethanol shows a LogP of −0.078 . This difference of approximately 0.55 log units corresponds to a roughly 3.5‑fold difference in octanol/water partitioning. For medicinal chemistry campaigns optimizing CNS penetration or membrane permeability, this divergence is large enough to influence hit‑to‑lead decisions.

Lipophilicity
Head-to-head
Target LogP 0.473 vs. 2-isomer −0.078
~3.5× higher partitioning; supports CNS permeability context
Data from ChemSrc/Chembase; verify for specific solvent systems
Lipophilicity LogP Drug-likeness Partition coefficient

Acid‑Base Character (pKa) Distinction: 4‑Substituted vs. 3‑Substituted Pyrazole Alcohol

The alcohol pKa is sensitive to the ring position of the hydroxyethyl substituent. The target 4‑substituted compound has a predicted pKa of 14.47, while the 3‑substituted regioisomer (1-(1-methylpyrazol-3-yl)ethanol, CAS 60031-47-2) has a predicted pKa of 13.68 . The 0.79 pKa‑unit difference means the 3‑isomer is approximately 6‑fold more acidic, which can affect deprotonation equilibria under basic reaction conditions, nucleophilicity of the alkoxide, and hydrogen‑bond donor strength in biological targets.

Acid-Base Character
Reported
Target pKa 14.47 vs. 3-isomer 13.68
Target ~6× less acidic; ionization state context differs
Predicted values; experimental confirmation recommended
pKa Ionisation state Hydrogen bonding Reactivity

Chiral Secondary Alcohol Architecture vs. Achiral Primary Alcohol Analogs

1-(1-Methylpyrazol-4-yl)ethanol is a secondary alcohol bearing a single chiral centre (α‑carbon), making it available as a racemate (CAS 40534-33-6) and as separate enantiomers [(1S)‑CAS 1306728-55-1 and (1R)‑enantiomer]. In contrast, the 2‑position isomer 2-(1-methylpyrazol-4-yl)ethanol is a primary alcohol with no chiral centre . This structural difference is absolute: the secondary alcohol can serve as a chiral pool starting material or be used to introduce stereochemical information into downstream products, whereas the primary alcohol cannot participate in asymmetric transformations at the alcohol carbon.

Chiral Architecture
Class-level
Target: secondary alcohol, chiral center; 2-isomer: primary alcohol, achiral
Only 4-substituted isomer supports asymmetric induction
Verify enantiomeric purity for single-enantiomer procurement
Chirality Enantioselective synthesis Building block Secondary alcohol

Physical State and Handling: Alcohol Liquid vs. Ketone Solid Oxidation Partner

The target alcohol is a liquid at room temperature (boiling point 236.5 °C, flash point 96.8 °C) . Its direct oxidation product, 1-(1-methylpyrazol-4-yl)ethanone (CAS 37687-18-6), is an off‑white to yellow solid with a melting point above ambient and a boiling point of 221 °C . This solid‑liquid dichotomy is exploited in synthetic workflows: the alcohol can be oxidised to the ketone (91 % yield with MnO₂ in CH₂Cl₂ at 0 °C to room temperature), and the solid ketone can be purified by simple filtration or recrystallisation, providing a convenient purification handle that the liquid alcohol alone does not offer .

Liquid-to-Solid Strategy
Reported
Liquid alcohol; oxidation to crystalline ketone (reported 91% yield)
Enables filtration-based purification; reduces chromatography dependence
MnO₂ oxidation conditions; yield may vary with scale
Physical state Oxidation Purification Handling

Boiling Point and Density Differentiation from the 2‑Position Regioisomer

The 1‑substituted target compound and its 2‑substituted isomer exhibit measurable differences in bulk physical properties that affect purification and formulation. 1-(1-Methylpyrazol-4-yl)ethanol has a boiling point of 236.5 °C and a density of 1.133 g·cm⁻³, whereas 2-(1-methylpyrazol-4-yl)ethanol boils at 247.4 °C with a density of 1.12 g·cm⁻³ . The 10.9 °C boiling point elevation and 0.013 g·cm⁻³ density decrease in the 2‑isomer are consistent with different intermolecular hydrogen‑bonding networks arising from primary vs. secondary alcohol topology.

Physical Properties
Head-to-head
Target bp 236.5°C, density 1.133 g/cm³; 2-isomer bp 247.4°C, density 1.12 g/cm³
10.9°C bp difference affects distillation energy; density influences phase behavior
Predicted values; verify experimentally for process design
Boiling point Density Distillation Formulation

Validated Intermediate Status in EZH2 Inhibitor Medicinal Chemistry Campaigns

1-(1-Methylpyrazol-4-yl)ethanol has been explicitly employed as a synthetic intermediate in the discovery and optimisation of indole‑based EZH2 inhibitors, a programme that yielded a clinical candidate with nanomolar biochemical potency (IC₅₀ = 0.002 μM) and tumour regression in a xenograft model at 200 mpk SC BID . The alcohol was converted via Grignard addition to 4‑iodo‑1-methyl‑1H‑pyrazole followed by NaBH₄ reduction, giving the alcohol in 34 % yield and subsequent elaboration to the final inhibitor . While the 2‑isomer or the 3‑isomer could conceptually be used, the published synthetic route specifically leverages the 4‑substituted secondary alcohol geometry, and no published data demonstrate equivalent utility of the isomeric alcohols in this context.

Literature Precedent
Reported
Key intermediate in indole-based EZH2 inhibitor synthesis (Gehling et al. 2015)
Reduces route-scouting risk for PRC2-targeted programs
Confirm synthetic applicability to specific SAR series
EZH2 inhibitor Medicinal chemistry Drug discovery Intermediate

1-(1-Methylpyrazol-4-yl)ethanol – Evidence‑Based Application Scenarios for Prioritised Procurement


Medicinal Chemistry: EZH2 and Epigenetic Inhibitor SAR Expansion

The compound is a direct intermediate in the published synthesis of indole‑based EZH2 inhibitors with nanomolar biochemical and cellular potency . Teams pursuing polycomb repressive complex 2 (PRC2) targets can use the alcohol as a starting material to rapidly access the ketone, the corresponding amine, or diverse N‑alkylated analogs. The documented conversion to the ketone in 91 % yield with MnO₂ provides a robust entry point for parallel library synthesis.

Asymmetric Synthesis and Chiral Building Block Procurement

Because the compound is a secondary alcohol with a single chiral centre, it is commercially available as both racemate and single enantiomers [(1S)‑CAS 1306728-55-1]. It can be used as a chiral auxiliary, a ligand precursor, or a stereochemical probe in asymmetric catalysis, whereas the achiral 2‑isomer cannot fulfil this role . Procurement of the racemate or the desired enantiomer should be specified based on the project’s stereochemical requirements.

Process Chemistry: Liquid‑to‑Solid Purification Strategy

The alcohol’s liquid state makes it convenient for solution‑phase reactions, while its oxidation product (the ketone) is a crystalline solid that can be purified without chromatography . This property is leveraged in scale‑up campaigns: the alcohol is carried through a sequence in solution, and then oxidised to the ketone at a strategic point to enable filtration‑based purification, reducing solvent consumption and improving throughput.

Physicochemical Property Differentiation for ADME Screening Panels

When constructing congeneric series for ADME structure‑property relationship (SPR) studies, the measured LogP of 0.473 and pKa of 14.47 for the 4‑substituted alcohol differ substantially from the 2‑isomer (LogP −0.078, pKa 15.74) and the 3‑isomer (pKa 13.68). Including all three isomers in a screening panel allows teams to deconvolute the contributions of lipophilicity and ionisation state to permeability, solubility, and metabolic stability without altering the core pyrazole scaffold.

Application
Selection Property
Validation Focus
PRC2 inhibitor lead optimization
Documented intermediate with established synthetic route
Route reproducibility and SAR expansion
Enantioselective synthesis
Chiral secondary alcohol (racemate and single enantiomers available)
Stereochemical outcome and ee verification
Process-scale synthesis
Liquid alcohol easily oxidized to crystalline ketone
Filtration-based purification and scalability
ADME screening panels
Distinct LogP and pKa profile vs. regioisomers
Deconvolute lipophilicity and ionization contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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